N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-methylbenzamide
CAS No.: 1207015-17-5
Cat. No.: VC4719784
Molecular Formula: C20H17N5O3
Molecular Weight: 375.388
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207015-17-5 |
---|---|
Molecular Formula | C20H17N5O3 |
Molecular Weight | 375.388 |
IUPAC Name | N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-methylbenzamide |
Standard InChI | InChI=1S/C20H17N5O3/c1-12-5-3-6-14(9-12)19(27)22-17-11-15(16-7-4-8-28-16)24-25(17)20-21-13(2)10-18(26)23-20/h3-11H,1-2H3,(H,22,27)(H,21,23,26) |
Standard InChI Key | HCGGHNXNONASAD-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C4=CC=CO4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name reflects its intricate structure: a pyrazole core substituted with a furan ring at position 3, a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group at position 1, and a 3-methylbenzamide group at position 5. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₇N₅O₃ |
Molecular Weight | 375.388 g/mol |
CAS Number | 1207015-17-5 |
IUPAC Name | N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-methylbenzamide |
Topological Polar Surface Area | 98.5 Ų |
LogP (Octanol-Water) | 2.78 (predicted) |
The presence of multiple hydrogen bond donors (3) and acceptors (7) suggests moderate solubility in polar solvents, while the aromatic systems contribute to lipophilicity .
Synthesis and Structural Optimization
Synthetic Routes
The compound is typically synthesized via multi-component or one-pot reactions to streamline the formation of its heterocyclic framework . A representative pathway involves:
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Cyclocondensation: Thiourea and ethyl 3-oxopentanoate react to form a 6-ethyl thiouracil intermediate .
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S-Methylation: Treatment with methyl iodide yields a methylated pyrimidinone .
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Hydrazine Substitution: Introduces the pyrazole ring via nucleophilic substitution .
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Amide Coupling: Benzoyl fluoride intermediates are used to attach the 3-methylbenzamide group, often employing BTFFH (fluoro-N,N,N′,N′-bis-(tetramethylene)formamidinium hexafluorophosphate) for efficiency .
Structural Modifications
Modifications to the benzamide and pyrimidinone groups significantly impact bioactivity:
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Halogenation: Para-fluorine or chlorine substitutions enhance potency against adenylyl cyclase 1 (AC1) .
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Alkyl Groups: 3-Methyl or 3-ethyl substituents improve selectivity for AC1 over AC8 .
Biological Activities and Mechanisms
Adenylyl Cyclase 1 (AC1) Inhibition
AC1 is a therapeutic target for chronic pain, and this compound exhibits inhibitory activity with an IC₅₀ of 1.4 µM . Key findings:
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Selectivity: 46% inhibition of AC8 at the AC1 IC₉₀, suggesting isoform specificity .
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Structure-Activity Relationship (SAR):
Comparative Analysis of Analogues
Analog | Modification | AC1 IC₅₀ (µM) | AC8 Inhibition (%) |
---|---|---|---|
Parent Compound | None | 1.4 | 46 |
3-Fluoro Derivative (Compound 10) | 3-F on benzamide | 0.79 | 48 |
3-Methyl Derivative (Compound 16) | 3-CH₃ on benzamide | 0.41 | 27 |
3-Ethyl Derivative (Compound 20) | 3-CH₂CH₃ on benzamide | 0.44 | 19 |
Pyridine Replacement (Compound 9) | Phenyl → pyridine | 1.2 | 52 |
Therapeutic Applications and Future Directions
Chronic Pain Management
The compound’s AC1 inhibition aligns with strategies to mitigate neuropathic pain without opioid side effects . Preclinical models show reduced allodynia, comparable to morphine .
Drug Development Challenges
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